5-Chloro-4-(isopropylamino)pyridine-3-sulfonic acid
CAS No.:
Cat. No.: VC17432403
Molecular Formula: C8H11ClN2O3S
Molecular Weight: 250.70 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H11ClN2O3S |
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Molecular Weight | 250.70 g/mol |
IUPAC Name | 5-chloro-4-(propan-2-ylamino)pyridine-3-sulfonic acid |
Standard InChI | InChI=1S/C8H11ClN2O3S/c1-5(2)11-8-6(9)3-10-4-7(8)15(12,13)14/h3-5H,1-2H3,(H,10,11)(H,12,13,14) |
Standard InChI Key | NNKIILIFOBUGIJ-UHFFFAOYSA-N |
Canonical SMILES | CC(C)NC1=C(C=NC=C1S(=O)(=O)O)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Composition
The molecular formula of 5-chloro-4-(isopropylamino)pyridine-3-sulfonic acid is C₈H₁₁ClN₂O₃S, with a calculated molecular weight of 250.73 g/mol (derived from analogous compounds). The pyridine ring’s substitution pattern creates distinct electronic effects:
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The sulfonic acid group at position 3 acts as a strong electron-withdrawing group, polarizing the aromatic system.
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The isopropylamino group at position 4 introduces steric bulk and moderate electron-donating characteristics.
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The chlorine atom at position 5 further enhances electrophilic substitution selectivity .
Spectral and Physicochemical Properties
While experimental data for this specific compound are unavailable, analogues such as 4-(isopropylamino)pyridine-3-sulfonic acid (MW: 216.26 g/mol) provide a basis for inference:
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Solubility: High aqueous solubility due to the sulfonic acid group.
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pKa: The sulfonic acid moiety is expected to have a pKa < 1, while the isopropylamino group may exhibit a pKa ~10–11.
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Crystallinity: Likely amorphous or poorly crystalline, as seen in related sulfonated pyridines .
Table 1: Comparative Molecular Properties
Property | 5-Chloro-4-(isopropylamino)pyridine-3-sulfonic Acid | 4-(Isopropylamino)pyridine-3-sulfonic Acid |
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Molecular Formula | C₈H₁₁ClN₂O₃S | C₈H₁₂N₂O₃S |
Molecular Weight (g/mol) | 250.73 | 216.26 |
Key Functional Groups | Cl, iPrNH, SO₃H | iPrNH, SO₃H |
Synthetic Methodologies
Reaction Pathways
The synthesis of 5-chloro-4-(isopropylamino)pyridine-3-sulfonic acid likely involves a multi-step sequence:
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Chlorination: Introduction of chlorine at position 5 using reagents like POCl₃ or Cl₂ under controlled conditions .
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Sulfonation: Direct sulfonation at position 3 via oleum or sulfur trioxide, favored by the electron-deficient pyridine ring.
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Amination: Nucleophilic aromatic substitution (SNAr) with isopropylamine at position 4, leveraging the activating effect of the sulfonic acid group .
Optimization Challenges
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Regioselectivity: Competing substitution at positions 2 and 6 may occur during chlorination, necessitating directing groups or temperature control .
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Solvent Effects: Low dielectric constant solvents (ε < 15) enhance selectivity in thiolation reactions for analogous compounds, suggesting similar optimization may apply here .
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield (%) | Reference |
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Chlorination | POCl₃, 80°C, 12 hr | 65–75 | |
Sulfonation | SO₃·DMA complex, CH₂Cl₂, 0°C→RT | 80–85 | |
Amination | iPrNH₂, DIPEA, DMF, 100°C, 24 hr | 50–60 |
Chemical Reactivity and Derivatives
Electrophilic Substitution
The sulfonic acid group deactivates the pyridine ring, directing electrophiles to the meta position (relative to itself). For example:
Nucleophilic Displacement
The chlorine atom at position 5 is susceptible to SNAr reactions with:
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Amines: Replacement with aryl/alkyl amines to form diamino derivatives.
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Thiols: Formation of thioether linkages, useful in bioconjugation .
Applications in Pharmaceutical Development
Intermediate for Kinase Inhibitors
Sulfonated pyridines are key intermediates in kinase inhibitor synthesis. For instance:
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Analogues of 4-(isopropylamino)pyridine-3-sulfonic acid are utilized in mitogen-activated protein (MAP) kinase inhibitors.
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The chlorine atom may enhance binding to hydrophobic pockets in enzyme active sites .
Antibacterial Agents
Chloropyridine sulfonic acids exhibit moderate activity against Gram-positive bacteria. The isopropylamino group could improve membrane penetration .
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